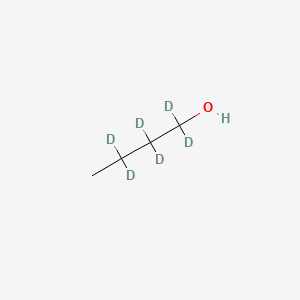
1-Butanol-1,1,2,2,3,3-d6
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Butanol-1,1,2,2,3,3-d6 is a deuterated form of 1-butanol, an alcohol with the chemical formula C4H9OH. In this compound, six hydrogen atoms are replaced with deuterium, a stable isotope of hydrogen. This modification makes it particularly useful in various scientific research applications, especially in spectroscopy and analytical chemistry.
準備方法
Synthetic Routes and Reaction Conditions
1-Butanol-1,1,2,2,3,3-d6 can be synthesized through the catalytic hydrogenation of 1-butene-1,1,2,2,3,3-d6. The reaction typically involves the use of a deuterium gas source and a suitable catalyst such as palladium or platinum under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound involves the deuteration of 1-butene using deuterium gas in the presence of a catalyst. The process is carried out in specialized reactors designed to handle deuterium gas safely and efficiently .
化学反応の分析
Types of Reactions
1-Butanol-1,1,2,2,3,3-d6 undergoes various chemical reactions typical of alcohols, including:
Oxidation: It can be oxidized to butanal or butanoic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: It can be reduced to butane using strong reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Thionyl chloride (SOCl2), Phosphorus tribromide (PBr3)
Major Products Formed
Oxidation: Butanal, Butanoic acid
Reduction: Butane
Substitution: Alkyl halides (e.g., butyl chloride, butyl bromide)
科学的研究の応用
1-Butanol-1,1,2,2,3,3-d6 is widely used in scientific research due to its unique properties:
Spectroscopy: It is used as a solvent and reference standard in nuclear magnetic resonance (NMR) spectroscopy due to its deuterium content, which minimizes background signals.
Analytical Chemistry: It is employed in gas chromatography and mass spectrometry for the analysis of complex mixtures.
Biological Studies: It is used in studies involving metabolic pathways and enzyme kinetics to trace the incorporation of deuterium into biological molecules
作用機序
The mechanism of action of 1-butanol-1,1,2,2,3,3-d6 is similar to that of non-deuterated 1-butanol. It interacts with various molecular targets, including enzymes and receptors, through hydrogen bonding and hydrophobic interactions. The presence of deuterium can alter the kinetic isotope effects, providing insights into reaction mechanisms and pathways .
類似化合物との比較
Similar Compounds
1-Butanol: The non-deuterated form, commonly used as a solvent and in the production of butyl acetate.
2-Butanol: An isomer of 1-butanol, used in the manufacture of methyl ethyl ketone.
tert-Butanol: A tertiary alcohol used as a solvent and in the synthesis of tert-butyl ethers
Uniqueness
1-Butanol-1,1,2,2,3,3-d6 is unique due to its deuterium content, which makes it particularly valuable in spectroscopic studies and kinetic isotope effect experiments. The presence of deuterium provides distinct advantages in tracing and analyzing chemical and biological processes.
特性
分子式 |
C4H10O |
|---|---|
分子量 |
80.16 g/mol |
IUPAC名 |
1,1,2,2,3,3-hexadeuteriobutan-1-ol |
InChI |
InChI=1S/C4H10O/c1-2-3-4-5/h5H,2-4H2,1H3/i2D2,3D2,4D2 |
InChIキー |
LRHPLDYGYMQRHN-PWDWWLAZSA-N |
異性体SMILES |
[2H]C([2H])(C)C([2H])([2H])C([2H])([2H])O |
正規SMILES |
CCCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


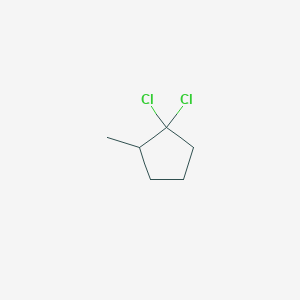
![2,2-dimethylpropanoyloxymethyl (6S,7R)-7-[[(Z)-2-(2-amino-1,3-thiazol-4-yl)pent-2-enoyl]amino]-3-(carbamoyloxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride](/img/structure/B13830553.png)


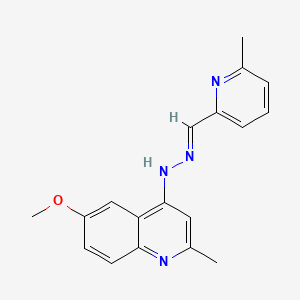
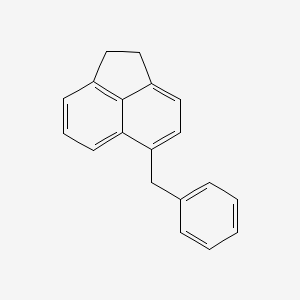
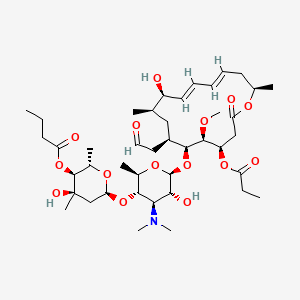
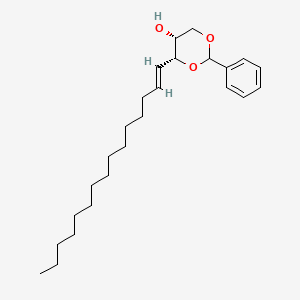
![Formamide, N-[3-(1-hydroxyethyl)phenyl]-(9CI)](/img/structure/B13830616.png)
![4-amino-5-fluoro-1-[(2R,5S)-2-(methylsulfanylmethyl)-1,3-oxathiolan-5-yl]pyrimidin-2-one](/img/structure/B13830617.png)

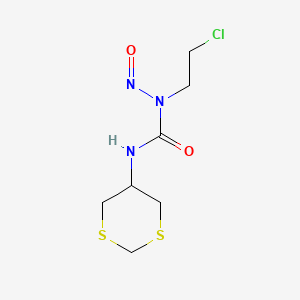
![Butanoic acid, 2-ethyl-, [[[[(1R)-2-(6-amino-9H-purin-9-yl)-1-methylethoxy]methyl][[[(1-methylethoxy)carbonyl]oxy]methoxy]phosphinyl]oxy]methyl ester](/img/structure/B13830625.png)

